molecular formula C8H9NO2 B8519175 N-(2-hydroxy-4-methylphenyl)formamide

N-(2-hydroxy-4-methylphenyl)formamide

Cat. No. B8519175
M. Wt: 151.16 g/mol
InChI Key: IJHPTJQJMQFARI-UHFFFAOYSA-N
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Patent
US05334225

Procedure details

To 20 ml of ethanol, there were added under ice-cooling 4.83 g of sodium methoxide and 18.0 g of ethyl formate. Further, 10.0 g (81.3 mmol) of 6-amino-m-cresol was added thereto under ice-cooling. After putting back to room temperature, the solution was stirred under a nitrogen atmosphere for 1 hour. After the completion of the reaction, the reaction mixture was poured into 200 ml of water. The obtained solution was neutralized with glacial acetic acid, extracted with 300 ml of ethyl acetate, washed with 200 ml of 1N hydrochloric acid and 100 ml of a saturated aqueous solution of sodium hydrogencarbonate and dried over anhydrous Glauber's salt. After distilling off the solvent under reduced pressure, 3.98 g (26.4 mmol) of N-(2-hydroxy-4-methylphenyl)formamide was obtained as a pale brown solid. The yield was 32%.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])C.C[O-].[Na+].C(OCC)=O.[NH2:12][C:13]1[CH:14]=[CH:15][C:16]([CH3:20])=[CH:17][C:18]=1[OH:19]>C(O)(=O)C.O>[OH:19][C:18]1[CH:17]=[C:16]([CH3:20])[CH:15]=[CH:14][C:13]=1[NH:12][CH:1]=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.83 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under a nitrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CUSTOM
Type
CUSTOM
Details
After putting back to room temperature
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 200 ml of 1N hydrochloric acid and 100 ml of a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C)NC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.4 mmol
AMOUNT: MASS 3.98 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.